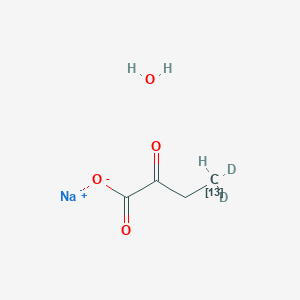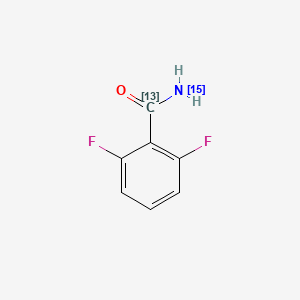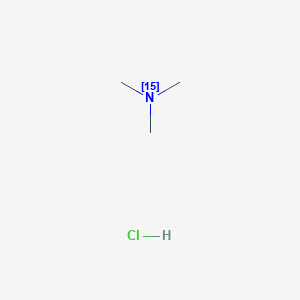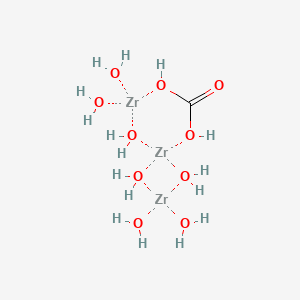
1-bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a six-membered carbon ring with alternating single and double bonds, along with the halogen substituents.
- Its molecular formula is C6H6BrI1C6 .
1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene: is a complex organic compound with a fused cyclohexatriene ring system. It contains both bromine and iodine atoms, as well as a carbon-13 isotope substitution in the cyclohexane ring.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the selective bromination and iodination of a precursor cyclohexatriene derivative.
- Industrial production methods may involve isotopic labeling techniques to incorporate carbon-13 into the cyclohexane ring.
Chemical Reactions Analysis
- 1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene can participate in various reactions:
- Halogenation : It undergoes halogenation reactions due to the presence of bromine and iodine atoms.
- Substitution Reactions : The halogens can be replaced by other functional groups.
- Ring-Closing Reactions : The cyclohexatriene ring can participate in Diels-Alder reactions or other cyclization processes.
- Common reagents include bromine, iodine, Lewis acids, and nucleophiles.
Scientific Research Applications
- Chemistry : Researchers study this compound’s reactivity, isotopic effects, and stereochemistry.
- Biology : It may serve as a probe in metabolic studies or drug development.
- Medicine : Investigating its biological activity could reveal potential therapeutic applications.
- Industry : Isotopically labeled compounds find use in tracer studies and NMR spectroscopy.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific interactions with biological targets. Further research is needed.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs of this compound. Its uniqueness lies in the combination of isotopic labeling and halogenation.
- Similar compounds might include other halogenated cyclohexatrienes or isotopically labeled derivatives.
Remember that while the compound’s existence is plausible, detailed experimental data and literature references are scarce. Researchers interested in this compound should explore its synthesis and properties further
Properties
CAS No. |
1173023-32-9 |
|---|---|
Molecular Formula |
C6H4BrI |
Molecular Weight |
288.86 g/mol |
IUPAC Name |
1-bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
OIRHKGBNGGSCGS-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)Br)I |
Canonical SMILES |
C1=CC=C(C(=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)







![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)



![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)

